molecular formula C19H21ClN3NaO5S2 B3001691 Unii-aau99uzb44 CAS No. 261717-22-0

Unii-aau99uzb44

Numéro de catalogue: B3001691
Numéro CAS: 261717-22-0
Poids moléculaire: 494.0 g/mol
Clé InChI: SUEVHDKFEXAKAF-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Contextual Background of ATP-Sensitive Potassium Channels in Biological Systems

ATP-sensitive potassium (KATP) channels are crucial components of cellular physiology, acting as a link between the metabolic state of a cell and its electrical activity. medchemexpress.comwikipedia.orgwikipedia.org These channels are found in a variety of tissues, including the heart, pancreatic beta-cells, skeletal muscle, and brain. medchemexpress.commanufacturingchemist.com Structurally, KATP channels are complex proteins typically composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. wikipedia.orgwikipedia.org

The primary function of KATP channels is to respond to changes in the intracellular concentrations of adenine (B156593) nucleotides, specifically ATP and ADP. medchemexpress.com When cellular ATP levels are high, these channels are inhibited, leading to cell membrane depolarization. Conversely, a decrease in ATP and an increase in ADP, as seen during metabolic stress like myocardial ischemia, causes the channels to open. wikipedia.orgnih.gov This opening allows potassium ions to flow out of the cell, leading to hyperpolarization and a shortening of the action potential duration. wikipedia.org In the heart, this mechanism is believed to be a protective adaptation to ischemia, reducing calcium influx and conserving energy. However, it can also contribute to the electrical instability that leads to life-threatening arrhythmias. wikipedia.orgnih.gov

Nomenclature and Historical Context of Clamikalant (sodium) in Preclinical Investigation

Clamikalant is a chemical compound that has been investigated for its pharmacological properties. The sodium salt of this compound is specifically referred to as Clamikalant (sodium). In scientific literature and preclinical studies, it is also widely known by its developmental codes, HMR 1098 and HMR 1883. wikipedia.orgmanufacturingchemist.com Clamikalant is classified as a sulfonylthiourea compound. wikipedia.org

The development of Clamikalant emerged from research aimed at creating a more cardioselective KATP channel blocker than existing compounds like glibenclamide. wikipedia.orgnih.gov Glibenclamide, an antidiabetic drug, also blocks KATP channels but its lack of tissue selectivity leads to undesirable side effects, such as hypoglycemia due to its action on pancreatic beta-cells. wikipedia.orgnih.gov Clamikalant was synthesized through structural modifications of glibenclamide with the goal of targeting the specific KATP channel subtype found in cardiac cells (Kir6.2/SUR2A). wikipedia.org

Significance of Clamikalant (sodium) as a Research Probe

Clamikalant (sodium) has served as a valuable pharmacological tool in preclinical research to explore the role of KATP channels in various physiological and pathological processes, particularly in the context of cardiac arrhythmias. medchemexpress.combioscience.co.uk Its utility as a research probe stems from its proposed cardioselectivity, allowing investigators to dissect the specific contributions of cardiac KATP channels without the confounding systemic effects of non-selective blockers. wikipedia.orgnih.gov

In experimental models, Clamikalant (sodium) has been used to investigate the mechanisms underlying ventricular fibrillation induced by myocardial ischemia. wikipedia.orgmanufacturingchemist.com By selectively blocking cardiac KATP channels, researchers can study the consequences of inhibiting the potassium efflux that occurs during ischemic events. wikipedia.orgnih.gov

Preclinical studies in various animal models have demonstrated the effects of Clamikalant. For instance, HMR 1883 has been shown to reduce the incidence of ventricular fibrillation in pigs, rats, and dogs. wikipedia.org Similarly, its sodium salt, HMR 1098, has exhibited similar protective effects in rabbit hearts, as well as in anesthetized rats and dogs. wikipedia.org These studies have been instrumental in elucidating the role of KATP channel activation in the pathophysiology of ischemic arrhythmias.

Below is a data table summarizing some of the key preclinical findings for Clamikalant and its related compounds.

CompoundAnimal ModelKey Finding
HMR 1883Anesthetized pigs and ratsAttenuated and decreased ventricular fibrillation.
HMR 1883Conscious dogsPrevented ventricular fibrillation induced by myocardial ischemia. nih.gov
HMR 1098 (Clamikalant sodium)Rabbit heartsDecreased ventricular fibrillation.
HMR 1098 (Clamikalant sodium)Anesthetized rats and dogsDecreased ventricular fibrillation.

Furthermore, research has shown that Clamikalant (sodium) can prevent the shortening of the action potential duration that is characteristic of ischemic conditions. manufacturingchemist.com This electrophysiological effect is a direct consequence of blocking the KATP channels and preventing potassium efflux. By maintaining a more uniform repolarization of cardiac tissue, Clamikalant helps to prevent the re-entry circuits that can lead to malignant arrhythmias. wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

261717-22-0

Formule moléculaire

C19H21ClN3NaO5S2

Poids moléculaire

494.0 g/mol

Nom IUPAC

sodium [5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide

InChI

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1

Clé InChI

SUEVHDKFEXAKAF-UHFFFAOYSA-M

SMILES canonique

CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]

Solubilité

not available

Origine du produit

United States

Molecular and Cellular Mechanisms of Action

Interaction with ATP-Sensitive Potassium Channels (KATP Channels)

Clamikalant (sodium), also known as HMR 1098, functions as an ATP-sensitive potassium (KATP) channel blocker. medchemexpress.commedchemexpress.eumedchemexpress.com Research has established that Clamikalant (sodium) exhibits a degree of selectivity for KATP channels that are specifically composed of the Kir6.2 pore-forming subunit and the sulfonylurea receptor 1 (SUR1) regulatory subunit. ncats.io KATP channels are complex molecular structures typically formed by a tetramer of Kir6.x subunits, such as Kir6.2, associated with four SUR subunits, such as SUR1. nih.govwikipedia.org The SUR1/Kir6.2 heteromeric complex is recognized for reconstituting the KATP channel activity found in neuronal and pancreatic beta cells. nih.gov The functional integrity and precise gating of these KATP channels are critically dependent on the intricate interactions occurring between the Kir6.2 and SUR1 subunits. nih.gov

While specific quantitative data regarding the binding dynamics and kinetics (e.g., dissociation rates, association rates, precise binding affinities) of Clamikalant (sodium) to KATP channels are not extensively detailed in the available research snippets, general principles of KATP channel inhibitor interaction have been identified. Studies investigating other diverse KATP channel inhibitors, including glibenclamide, repaglinide, and carbamazepine, have demonstrated that these compounds typically bind to a common pocket located within the SUR1 subunit. elifesciences.org This binding event is understood to stabilize the crucial interaction between the Kir6.2 pore subunit and the SUR1 regulatory subunit, leading to allosteric modulation of channel gating. elifesciences.org Furthermore, research on potassium channel openers (KCOs) suggests that their binding to SUR subunits necessitates the presence of ATP and involves conformational changes induced by ATP hydrolysis, indicating the involvement of nucleotide binding sites in ligand interaction with KATP channels. nih.gov

Downstream Cellular Electrophysiological Effects

ATP-sensitive potassium (KATP) channels play a crucial role in the regulation of cellular membrane potential. wikipedia.org Under basal or resting conditions, these channels facilitate the efflux of potassium ions, which is instrumental in maintaining a negative resting membrane potential within the cell. wikipedia.org As a KATP channel blocker, Clamikalant (sodium) impedes the outward flow of potassium ions through these channels. This inhibition of potassium efflux results in a depolarization of the cell membrane, shifting the membrane potential towards less negative values. wikipedia.orgwikipedia.orgnumberanalytics.com Clamikalant (sodium) has been identified as a cardioselective KATP blocker capable of inhibiting hypoxia-induced shortening of action potential duration (APD). oup.com By blocking KATP channels, it can contribute to the stabilization of membrane potential and the prevention of detrimental electrophysiological alterations, such as those that may predispose to arrhythmias. medchemexpress.eumedchemexpress.comoup.com

In Vitro Pharmacological Characterization

Electrophysiological Studies in Isolated Cell Systems

Electrophysiological analyses have been pivotal in characterizing the inhibitory effects of Clamikalant on sarcolemmal KATP channels, revealing nuances in its activity under varying conditions and between different types of cardiac cells.

Inhibition of Sarcolemmal KATP Currents in Myocytes

Clamikalant has been identified as an inhibitor of sarcolemmal KATP (sKATP) channels in ventricular myocytes. In studies on adult rat ventricular myocytes, Clamikalant (as HMR 1098) effectively blocked sKATP currents that were induced by the KATP channel opener pinacidil, exhibiting a half-maximal inhibitory concentration (IC50) of 0.36 ± 0.02 µM. nih.gov This inhibitory action also translated to a reversal of the action potential shortening caused by pinacidil. nih.gov However, the efficacy of Clamikalant was observed to be diminished under conditions of metabolic stress. When sKATP currents were activated by metabolic inhibition (using NaCN and iodoacetate), 10 µM of HMR 1098 showed no significant inhibitory effect. nih.gov

Further investigations using inside-out patch-clamp techniques on ventricular cells demonstrated an IC50 of 0.88 µM for the inhibition of KATP channels. nih.gov In whole-cell recordings, the IC50 for the inhibition of SUR2A/Kir6.2 currents by HMR 1098 was found to be 2.1 µM. nih.gov

Inhibitory Potency of Clamikalant (HMR 1098) on Sarcolemmal KATP Currents
PreparationActivatorIC50 (µM)Reference
Adult Rat Ventricular MyocytesPinacidil0.36 ± 0.02 nih.gov
Ventricular Cells (Inside-out patch)Not specified0.88 nih.gov
Recombinant SUR2A/Kir6.2 (Whole-cell)Not specified2.1 nih.gov

Differential Effects on Atrial versus Ventricular Myocytes

Research has uncovered significant differences in the inhibitory action of Clamikalant on atrial versus ventricular myocytes, which are attributed to the distinct subunit composition of KATP channels in these tissues. In mice, atrial KATP channels are predominantly composed of Kir6.2/SUR1 subunits, while ventricular channels are primarily Kir6.2/SUR2A complexes. nih.gov

One study demonstrated that Clamikalant is a more potent inhibitor of atrial KATP channels. In mouse atrial myocytes, both spontaneously activated and diazoxide-activated KATP currents were effectively inhibited by 10 µM HMR 1098. nih.gov In contrast, a higher concentration of 100 µM was required to inhibit pinacidil-activated KATP currents in ventricular myocytes, with 10 µM having no effect. nih.gov This suggests a preferential inhibition of SUR1-containing channels over SUR2A-containing channels by Clamikalant. nih.govresearchgate.net

Characterization of Recombinant KATP Channels (e.g., Kir6.2/SUR1 vs. Kir6.2/SUR2A)

Studies utilizing heterologously expressed recombinant KATP channels have provided a more detailed understanding of Clamikalant's selectivity for different channel isoforms. One study reported that HMR 1098 inhibited pinacidil-activated recombinant Kir6.2/SUR2A channels with an IC50 of 0.30 ± 0.04 µM, a value similar to that observed in native ventricular myocytes. nih.gov

A comparative study highlighted the cardioselectivity of Clamikalant, demonstrating a significantly higher potency for the cardiac KATP channel isoform (SUR2A/Kir6.2) compared to the pancreatic β-cell isoform (SUR1/Kir6.2). In inside-out patches, the IC50 for HMR 1098 was 0.88 µM for SUR2A/Kir6.2 and 720 µM for SUR1/Kir6.2. nih.gov Similarly, in whole-cell recordings, the IC50 values were 2.1 µM for SUR2A/Kir6.2 and 860 µM for SUR1/Kir6.2, indicating a 400-800 fold higher potency for the cardiac isoform. nih.gov

Conversely, another study presented conflicting findings, suggesting that HMR 1098 more effectively inhibits Kir6.2/SUR1 channels than Kir6.2/SUR2A channels, particularly in the presence of MgADP and MgATP, which mimics a more physiological state. nih.gov

Inhibitory Potency of Clamikalant (HMR 1098) on Recombinant KATP Channel Subunits
Channel SubunitExperimental ConditionIC50 (µM)Reference
Kir6.2/SUR2APinacidil-activated0.30 ± 0.04 nih.gov
SUR2A/Kir6.2Inside-out patch0.88 nih.gov
SUR1/Kir6.2Inside-out patch720 nih.gov
SUR2A/Kir6.2Whole-cell2.1 nih.gov
SUR1/Kir6.2Whole-cell860 nih.gov

Biochemical and Functional Assays

Biochemical assays have complemented electrophysiological studies by providing functional data on the interaction of Clamikalant with KATP channels.

Ion Efflux Studies (e.g., 86Rb+ efflux)

Ion efflux assays, particularly those measuring the efflux of the potassium surrogate 86Rb+, have been employed to assess the functional inhibition of KATP channels by Clamikalant. In a study using COSm6 cells heterologously expressing KATP channel subunits, HMR 1098 was found to inhibit 86Rb+ efflux through Kir6.2/SUR1 channels more effectively than through Kir6.2/SUR2A channels. nih.govresearchgate.net This finding aligns with the electrophysiological data suggesting a higher potency of Clamikalant for SUR1-containing channels in certain experimental conditions. nih.gov

Adenosine Triphosphate (ATP) Sensitivity Modulation

The inhibitory activity of Clamikalant is influenced by the intracellular nucleotide concentrations, indicating a modulation of ATP sensitivity. In inside-out patches, the blocking effect of HMR 1098 on sKATP channels was attenuated by increasing concentrations of MgADP (from 1 to 100 µM). nih.gov Furthermore, the compound was found to be a less effective inhibitor when KATP channels were activated by low concentrations of intracellular ATP. nih.gov These results suggest that the efficacy of Clamikalant as a KATP channel blocker is dependent on the metabolic state of the myocyte, with its inhibitory action being reduced in conditions that mimic metabolic stress. nih.gov

Preclinical in Vivo Studies and Experimental Models

Models of Cardiac Arrhythmias and Electrophysiological Perturbations

Clamikalant (sodium), also known as HMR 1883, has been investigated in preclinical models for its potential to counteract the electrophysiological changes that lead to ventricular fibrillation (VF) during myocardial ischemia. The activation of the ATP-sensitive potassium channel (KATP) is a key event during ischemia, leading to potassium efflux, a reduction in the action potential duration, and the subsequent development of VF. nih.gov Clamikalant, as a cardioselective KATP antagonist, is designed to prevent these detrimental effects. nih.gov

In a study involving conscious mongrel dogs with healed myocardial infarctions, ventricular fibrillation was induced by a 2-minute coronary artery occlusion during exercise. Pretreatment with Clamikalant (3.0 mg/kg i.v.) was highly effective, preventing VF in 11 out of 13 animals. nih.gov This study highlights the compound's ability to protect against ischemia-induced lethal arrhythmias in a clinically relevant large animal model. nih.gov The investigators concluded that Clamikalant's protective action is linked to its ability to prevent the shortening of the refractory period caused by ischemia, without producing significant hemodynamic side effects or altering blood glucose levels. nih.gov

Another investigation in a canine model of digitalis-induced arrhythmia demonstrated that while Clamikalant did not suppress ventricular extrasystoles or ventricular tachycardia, it did delay the onset of ventricular fibrillation and death. This suggests that its primary anti-fibrillatory effect is not through a classic antiarrhythmic mechanism but rather by inhibiting the ATP depletion and subsequent KATP channel opening that precipitates reentrant arrhythmias and VF.

Preclinical research has explored the utility of selective KATP-channel blockers like Clamikalant in the context of atrial fibrillation (AF), particularly in models where AF is associated with ischemia. oup.com In a canine model of AF induced by rapid atrial pacing in conjunction with right coronary artery ligation, the focus was on preventing the atrial electrophysiological changes that promote and sustain the arrhythmia. oup.com While specific data on Clamikalant's direct effects in this model are not extensively detailed in the available literature, the investigation of compounds with this mechanism of action points to a therapeutic strategy aimed at mitigating the ischemic component of the atrial substrate for AF. oup.com

While direct studies on Clamikalant in isolated rabbit hearts or guinea pig papillary muscles are not prominently available in the reviewed literature, the investigation of KATP channel modulators in such preparations is a common preclinical approach. For instance, studies on other KATP antagonists have utilized guinea pig papillary muscle to assess the electrophysiological effects during conditions of normoxia and hypoxia/ischemia. Such models allow for the detailed examination of a compound's impact on action potential duration and other key parameters in a controlled ex vivo environment.

Assessment of Electrophysiological Parameters in Animal Models

A key electrophysiological parameter influenced by Clamikalant is the refractory period, particularly during myocardial ischemia. In a study with conscious dogs, myocardial ischemia was shown to significantly shorten the refractory period. nih.gov However, pretreatment with Clamikalant effectively prevented this ischemia-induced reduction. nih.gov

ConditionMean Refractory Period (msec)
Control121 ± 2
Ischemia (Occlusion)115 ± 2
Ischemia with Clamikalant (HMR 1883)Prevented Reduction

These findings strongly suggest that the activation of KATP channels plays a crucial role in the shortening of the refractory period during ischemia and that Clamikalant's ability to block these channels is central to its anti-fibrillatory action. nih.gov

The effects of Clamikalant on impulse propagation and ventricular activation are linked to its mechanism of action on KATP channels. While not a classical antiarrhythmic that directly alters conduction velocity, its ability to prevent the electrophysiological consequences of ischemia can indirectly influence these parameters. In a study, it was noted that HMR 1883 improved the upstroke velocity of the monophasic action potential (MAP), which was depressed by ischemia. Ischemia was observed to prolong the time to peak of the MAP, an indicator of upstroke velocity.

Comparative Preclinical Pharmacology with Other KATP Channel Modulators

Clamikalant (sodium), also known as HMR 1098, has been evaluated in several preclinical in vivo studies to characterize its pharmacological profile in comparison to other modulators of the ATP-sensitive potassium (KATP) channel. These studies have been crucial in elucidating its cardioselective properties and its effects on cardiac electrophysiology, particularly in the context of myocardial ischemia and arrhythmia. The primary comparator in many of these studies has been glibenclamide, a well-known sulfonylurea that blocks KATP channels.

One key comparative study investigated the effects of Clamikalant on arrhythmias induced by programmed electrical stimulation (PES) in a canine model of old myocardial infarction. nih.gov In this model, intravenous administration of Clamikalant (3 mg/kg) was found to significantly improve the scores of PES-induced ventricular arrhythmias. nih.gov In contrast, glibenclamide, a classical sulfonylurea, did not demonstrate significant antiarrhythmic effects in the same model when administered at a dose of 1 mg/kg intravenously. nih.gov A notable difference between the two compounds was their effect on metabolic parameters. Clamikalant did not alter blood glucose concentrations, whereas glibenclamide led to a reduction in blood glucose and an increase in plasma insulin (B600854) concentrations. nih.gov This highlights the cardioselective nature of Clamikalant, which acts on the myocardial KATP channels without significantly affecting the pancreatic KATP channels that regulate insulin secretion.

Another study focused on the electrophysiological effects of a related compound, HMR 1883, in comparison with glibenclamide in an isolated rabbit heart model of regional ischemia and reperfusion. nih.gov Both HMR 1883 (3 µmol/l) and glibenclamide (3 µmol/l) were shown to inhibit the shortening of the epicardial activation-recovery interval (ARI) in the ischemic area, particularly during the early phase of ischemia. nih.gov This action attenuated the regional differences in ARI between the ischemic and non-ischemic zones. nih.gov A significant finding was the reduction in the incidence of ventricular fibrillation during reperfusion by both drugs. nih.gov However, a key difference was observed in their effects on coronary flow during reperfusion. Glibenclamide significantly depressed the recovery of coronary flow, whereas HMR 1883 did not interfere with postischemic hyperemia. nih.gov

Further preclinical investigations in rat models have provided additional insights into the cardiac effects of Clamikalant. In isolated perfused working rat hearts subjected to low-flow ischemia, Clamikalant (3 µmol/l) completely prevented the ischemia-induced shortening of the QT interval in the electrocardiogram. nih.gov However, in anesthetized rats with regional ischemia produced by occlusion of the left descending coronary artery, intravenous administration of Clamikalant (10 mg/kg) did not have a statistically significant effect on mean arterial blood pressure, heart rate, or myocardial infarct size as a percentage of the area at risk. nih.gov

The following tables summarize the key comparative findings from these preclinical studies:

Table 1: Comparative Effects of Clamikalant (HMR 1098) and Glibenclamide on PES-Induced Ventricular Arrhythmias and Metabolic Parameters in a Canine Model of Old Myocardial Infarction nih.gov

ParameterClamikalant (HMR 1098)Glibenclamide
Ventricular Arrhythmia Score Significantly improvedNo significant effect
Blood Glucose Concentration No changeReduced
Plasma Insulin Concentration No changeIncreased

Table 2: Comparative Effects of HMR 1883 and Glibenclamide on Cardiac Electrophysiology and Coronary Flow in an Isolated Rabbit Heart Model of Ischemia/Reperfusion nih.gov

ParameterHMR 1883Glibenclamide
Ischemia-Induced ARI Shortening InhibitedInhibited
Incidence of Ventricular Fibrillation ReducedReduced
Coronary Flow Recovery During Reperfusion No interferenceSignificantly depressed

Table 3: Effects of Clamikalant (HMR 1098) on Cardiac Parameters in Rat Models of Ischemia/Reperfusion nih.gov

Animal ModelParameterEffect of Clamikalant (HMR 1098)
Isolated Perfused Working Rat Heart (Low-Flow Ischemia) QT Interval ShorteningCompletely prevented
Anesthetized Rat (Regional Ischemia) Mean Arterial Blood PressureNo significant effect
Anesthetized Rat (Regional Ischemia) Heart RateNo significant effect
Anesthetized Rat (Regional Ischemia) Myocardial Infarct SizeNo significant effect

Structure Activity Relationships Sar and Medicinal Chemistry Aspects

Identification of Key Pharmacophores and Structural Motifs for KATP Channel Interaction

Clamikalant belongs to the sulfonylurea class of compounds, which are known to act as inhibitors of the KATP channel. The interaction of sulfonylureas with the KATP channel is primarily mediated through the sulfonylurea receptor 1 (SUR1) subunit, an ATP-binding cassette (ABC) transporter that regulates the pore-forming Kir6.2 subunit.

The key pharmacophoric features of sulfonylurea derivatives like Clamikalant that are crucial for their binding to the SUR1 subunit generally include:

An acidic sulfonylurea headgroup: This group is essential for the primary binding interaction with the receptor.

A central aromatic ring: This provides a scaffold for the molecule and contributes to binding through hydrophobic and aromatic interactions.

A flexible side chain: This portion of the molecule can be modified to influence selectivity and potency.

Cryo-electron microscopy (cryo-EM) studies of KATP channels in complex with sulfonylurea drugs, such as glibenclamide, have provided significant insights into the binding site. These studies have revealed that the drug binds to a pocket within the transmembrane domain of the SUR1 subunit. This binding stabilizes an interaction between the N-terminus of the Kir6.2 subunit and SUR1, which allosterically inhibits channel activity. For Clamikalant, as a sulfonylurea analogue, it is presumed to bind in a similar fashion, with its specific structural motifs dictating its affinity and selectivity.

Strategies for Modifying Selectivity and Potency

The development of selective KATP channel blockers is a key objective in medicinal chemistry to minimize off-target effects. Strategies to modify the selectivity and potency of compounds like Clamikalant often involve systematic structural modifications and evaluation of the resulting structure-activity relationships (SAR).

Key strategies include:

Modification of the side chain: Alterations to the side chain attached to the sulfonylurea core can significantly impact tissue selectivity. For instance, modifications can be made to favor interaction with the cardiac isoform of the KATP channel (SUR2A/Kir6.2) over the pancreatic isoform (SUR1/Kir6.2), or vice versa.

Introduction of conformational constraints: Incorporating rigid structural elements or creating cyclic analogues can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to fine-tune the compound's electronic and steric properties, thereby improving its binding affinity and pharmacokinetic profile.

Exploitation of subtype-specific residues: Detailed structural knowledge of the different SUR subtypes can guide the design of ligands that interact specifically with residues unique to a particular isoform, thus enhancing selectivity.

The following table summarizes the conceptual impact of different structural modifications on the activity of KATP channel blockers:

Modification StrategyTarget PropertyRationale
Side Chain Elongation/BranchingPotency & SelectivityOptimizes interactions with specific subpockets within the binding site.
Introduction of Polar GroupsPharmacokineticsCan improve solubility and bioavailability.
Ring System ModificationBinding AffinityAlters hydrophobic and aromatic interactions with the receptor.
Stereochemical ControlPotency & SelectivityEnantiomers can exhibit different binding affinities and activities.

Computational Approaches in SAR Analysis for KATP Channel Blockers

Computational chemistry plays a vital role in the rational design and SAR analysis of KATP channel blockers like Clamikalant. These methods provide valuable insights into the molecular interactions governing ligand binding and can predict the activity of novel compounds.

Common computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For KATP channel blockers, docking studies are used to simulate the binding of compounds like Clamikalant into the cryo-EM derived structures of the SUR1 subunit. This helps in understanding the key interactions and in prioritizing compounds for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and the identification of conformational changes in both the ligand and the protein upon binding.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for KATP channel blockers can be generated based on the structures of known active compounds and used to screen virtual libraries for new potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized analogues.

These computational tools, in conjunction with experimental data, accelerate the drug discovery process by enabling a more targeted and efficient exploration of the chemical space for potent and selective KATP channel blockers.

Synthetic Methodologies for Clamikalant Sodium and Analogues

Chemical Synthesis Pathways for the Core Compound Structure

The core structure of Clamikalant is characterized as a substituted benzenesulfonylthiourea nih.govsigmaaldrich.comnih.gov. Its discovery and development involved "stepwise structural variations of the antidiabetic sulfonylurea glibenclamide" nih.gov. This indicates that synthetic strategies employed for the preparation of sulfonylureas and related compounds were adapted and modified.

General synthetic approaches for constructing such aryl sulfonylthiourea frameworks typically involve the reaction of an appropriately substituted aryl sulfonyl chloride with a substituted thiourea (B124793). Alternatively, an aryl sulfonamide can be reacted with an isothiocyanate. The specific synthesis of Clamikalant would involve assembling precursors that contain the requisite chloro-anisamidoethyl moiety and the methoxyphenylsulfonyl group, which are then coupled and functionalized to form the characteristic thiourea linkage. While detailed step-by-step synthetic protocols for Clamikalant's core structure are not extensively detailed in the provided literature snippets, the chemical class suggests established methodologies for building complex sulfonamide and thiourea derivatives.

Strategies for Sodium Salt Formation

Clamikalant is frequently utilized in its sodium salt form, known as Clamikalant sodium or HMR 1098 nih.govmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. The formation of sodium salts of organic compounds generally involves reacting the free base or an acidic form of the molecule with a sodium-containing base. Common methods include treatment with sodium hydroxide, sodium bicarbonate, or sodium alkoxides in a suitable solvent system. This process facilitates the formation of a stable, often more water-soluble, salt. The resulting sodium salt is then typically isolated through techniques such as precipitation, filtration, evaporation, or lyophilization, followed by purification to obtain the desired product. Specific details regarding the precise conditions and reagents used for the industrial-scale preparation of Clamikalant sodium are not explicitly provided in the available information.

Development of Analogues for Structure-Activity Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure dictates biological activity wikipedia.orgcollaborativedrug.comnih.gov. The development of Clamikalant and its analogues was a direct application of SAR principles, initiated by modifying known KATP channel modulators, particularly the antidiabetic sulfonylurea, glibenclamide nih.gov.

The primary objective of these SAR studies was to achieve cardioselectivity, meaning the compound would preferentially affect cardiac KATP channels over other KATP channels, such as those in pancreatic beta-cells. Key structural modifications that led to the discovery of Clamikalant and its potent analogues included:

Aromatic Substitution Pattern: Researchers found that altering the position of substituents on the central aromatic ring from a para-configuration, characteristic of glibenclamide, to a meta-configuration was critical for conferring cardioselectivity nih.gov.

Functional Group Transformation: A significant advancement was achieved by converting the sulfonylurea functional group to a sulfonylthiourea. This change, combined with the introduction of an appropriate substituent in the ortho-position of the central aromatic system, proved to be a successful strategy for enhancing potency and selectivity towards cardiac KATP channels nih.gov.

These systematic structural variations led to the identification of HMR1883 (Clamikalant) and its sodium salt, HMR1098, as promising candidates for further development. Preclinical research has supported these findings, demonstrating that Clamikalant and its sodium salt exhibit cardioselective blockade of KATP channels. In animal models, these compounds have been shown to inhibit hypoxia-induced shortening of the cardiac action potential and prevent ventricular fibrillation induced by coronary artery occlusion, highlighting their potential therapeutic utility in managing cardiac arrhythmias nih.govoup.com.

Future Directions and Research Perspectives

Advancing Understanding of KATP Channel Diversity and Specificity in Physiological and Pathological States

KATP channels are complex molecular entities formed by the assembly of pore-forming Kir6.x subunits and regulatory sulfonylurea receptor (SUR) subunits. The specific combination of these subunits dictates the channel's unique physiological roles and its involvement in various pathological conditions, including cardiac arrhythmias, diabetes, and neurological disorders. nih.gov Clamikalant (sodium) has been identified as a blocker of these channels, with early research suggesting a degree of selectivity for SUR2-based KATP channels over SUR1-based channels, although this specificity has been a subject of ongoing investigation. nih.gov Future research endeavors should aim to precisely characterize Clamikalant's binding affinity and functional effects across the spectrum of KATP channel isoforms and their splice variants. Such detailed investigations are crucial for elucidating how differential blockade of specific KATP channel subtypes contributes to cellular function and dysfunction in various tissues. By employing Clamikalant (sodium) as a pharmacological probe, researchers can gain deeper insights into KATP channelopathies and the physiological consequences of modulating these critical ion channels in diverse cellular and disease contexts.

Exploration of Novel Research Applications Beyond Cardiac Electrophysiology

While Clamikalant (sodium) was primarily investigated for its effects on cardiac electrophysiology, its mechanism of action as a KATP channel blocker suggests potential applications in other physiological systems. Notably, Clamikalant has shown promise in models related to neurodevelopmental disorders, indicating a potential role beyond cardiac function. biosynth.com This opens avenues for exploring its utility in neurological conditions where KATP channel dysregulation is implicated, such as epilepsy or certain neurodegenerative diseases. Further research could focus on understanding how Clamikalant (sodium) influences neuronal excitability, synaptic transmission, or other KATP channel-dependent processes within the central nervous system. Additionally, KATP channels are integral to metabolic regulation, particularly in pancreatic β-cells where they modulate insulin (B600854) secretion. nih.gov Consequently, investigating Clamikalant's effects in preclinical models of metabolic disorders, such as diabetes, could uncover novel research applications and therapeutic targets.

Integration of Advanced Experimental Models and Methodologies

The study of ion channel function and pharmacology can be significantly advanced through the adoption of sophisticated experimental models and methodologies. For Clamikalant (sodium) and KATP channels, this includes leveraging structural biology techniques such as cryo-electron microscopy (Cryo-EM) to visualize channel complexes in various functional states, thereby providing atomic-level insights into drug-channel interactions. nih.gov While Clamikalant was not directly used in the reported Cryo-EM studies, understanding these high-resolution structures is fundamental to interpreting its binding mechanisms. Furthermore, the use of primary cell cultures, such as neonatal rat cardiomyocytes (NRCs), has provided initial data on Clamikalant's cellular impact, including its effects on cell viability and apoptosis. medchemexpress.com Future research could benefit from employing human induced pluripotent stem cell (iPSC)-derived cells, such as iPSC-cardiomyocytes or iPSC-neurons, to study Clamikalant's effects in a more human-relevant cellular context. These advanced models allow for the investigation of KATP channel function in disease-specific genetic backgrounds or in response to various physiological stimuli. Advanced electrophysiological techniques, including high-throughput patch-clamp systems, could also accelerate the characterization of Clamikalant's effects on different KATP channel subtypes and facilitate the screening of novel KATP channel modulators.

Computational and Systems Pharmacology Approaches in Clamikalant (sodium) Research

Computational pharmacology and systems biology offer powerful frameworks for dissecting complex drug-target interactions and predicting therapeutic outcomes. For Clamikalant (sodium), these approaches can be instrumental in elucidating its precise binding modes to KATP channels, predicting its pharmacokinetic and pharmacodynamic (PK/PD) profiles, and identifying potential new therapeutic applications or off-target effects. nih.govnih.govd-nb.infofrontiersin.orgeujournal.org Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can illuminate the structural basis of Clamikalant's interaction with KATP channel subunits. frontiersin.orgeujournal.org Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools can assist in assessing its drug-like properties and potential liabilities. frontiersin.org Systems pharmacology approaches, which integrate multi-omics data with pharmacological information, can provide a holistic understanding of Clamikalant's effects on cellular networks and physiological pathways, potentially revealing novel mechanisms of action or identifying specific patient populations that might benefit from KATP channel modulation. nih.gov By constructing computational models of KATP channel function in both healthy and diseased states, researchers can simulate the effects of Clamikalant and other modulators, thereby guiding experimental design and accelerating the drug discovery process.

Data Table: Cellular Viability of Neonatal Rat Cardiomyocytes (NRCs)

Treatment ConditionCellular Viability (%)Notes
Neonatal Rat Cardiomyocytes (NRCs) + Lipopolysaccharide (LPS)Baseline (100%)Control group representing LPS-induced effects.
Neonatal Rat Cardiomyocytes (NRCs) + LPS + Clamikalant (sodium) (30 µM, 24 hours)42.8 ± 6.3Indicates a significant reduction in cellular viability following treatment. medchemexpress.com

Q & A

Q. What experimental models are recommended for studying Clamikalant’s mechanism as an ATP-sensitive potassium (KATP) channel blocker?

  • Methodological Answer: Use in vitro patch-clamp electrophysiology on isolated cardiomyocytes to measure KATP current inhibition. Validate specificity by comparing effects with other KATP blockers (e.g., glibenclamide) and testing selectivity against related ion channels (e.g., hERG). For in vivo models, employ ischemia-induced arrhythmia in rodents, monitoring ECG parameters (QT interval, arrhythmia incidence) pre- and post-administration . Include positive and negative controls to isolate Clamikalant-specific effects .

Q. How should researchers design dose-response studies for Clamikalant in arrhythmia models?

  • Methodological Answer: Conduct preliminary pharmacokinetic (PK) studies to establish plasma half-life and tissue distribution. Use logarithmic dose increments (e.g., 0.1–10 mg/kg) in animal models, with sample sizes calculated via power analysis (α=0.05, β=0.2). Measure arrhythmia suppression rates and adverse effects (e.g., hypotension). Apply nonlinear regression (e.g., Hill equation) to calculate EC50 and efficacy plateaus .

Q. What analytical techniques are critical for characterizing Clamikalant’s purity and stability?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) and a C18 column for purity assessment. For stability, perform accelerated degradation studies under varied pH, temperature, and light conditions. Quantify degradation products via mass spectrometry (MS) and cross-reference with ICH guidelines .

Advanced Research Questions

Q. How can contradictory data on Clamikalant’s proarrhythmic vs. antiarrhythmic effects be resolved?

  • Methodological Answer: Perform a systematic review (PRISMA guidelines) to aggregate preclinical and clinical data . Stratify results by model type (e.g., ischemic vs. non-ischemic), species, and dosing regimens. Use meta-regression to identify confounding variables (e.g., heart rate variability, concurrent medications). Validate hypotheses via ex vivo Langendorff-perfused heart experiments with optical mapping to visualize action potential propagation .

Q. What strategies optimize Clamikalant’s translational potential despite species-specific KATP channel heterogeneity?

**

  • Methodological Answer: Compare Clamikalant’s binding affinity across species using radioligand displacement assays (e.g., [<sup>3</sup>H]-Clamikalant). Employ molecular dynamics simulations to identify critical residues in KATP subunits (Kir6.2, SUR2A) influencing drug-channel interactions. Cross-validate findings in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .

Q. How should researchers address batch-to-batch variability in Clamikalant’s pharmacological activity?

  • Methodological Answer: Implement quality control (QC) protocols:
  • Step 1: Standardize synthesis routes (e.g., solid-phase peptide synthesis for analogs).
  • Step 2: Validate each batch via nuclear magnetic resonance (NMR) and X-ray crystallography for structural consistency.
  • Step 3: Calibrate functional assays (e.g., IC50 in HEK293 cells expressing KATP channels) against a reference standard .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing Clamikalant’s dual role in arrhythmia and cardioprotection?

  • Methodological Answer: Use mixed-effects models to account for repeated measurements (e.g., ECG data over time). For survival analysis (e.g., arrhythmia-free intervals), apply Kaplan-Meier curves with log-rank tests. Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize clinical relevance .

Q. How can researchers reconcile Clamikalant’s in vitro potency with limited in vivo efficacy?

  • Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models to simulate drug distribution barriers (e.g., plasma protein binding, hepatic metabolism). Pair with in silico cardiac simulations (e.g., O’Hara-Rudy human ventricular model) to predict tissue-specific effects. Validate with microdialysis in target tissues .

Literature & Synthesis

Q. What databases and search strategies prioritize high-quality studies on Clamikalant?

  • Methodological Answer: Use SciFinder and Web of Science with Boolean terms: (Clamikalant OR sodium clamikalant) AND (KATP OR arrhythmia). Filter for peer-reviewed articles (2000–2025) and review papers. Exclude patents and non-English sources. For grey literature, consult clinical trial registries (ClinicalTrials.gov ) and conference abstracts .

Q. How to structure a review article on Clamikalant’s therapeutic mechanisms?

  • Methodological Answer:
    Organize sections by molecular targets (KATP, mitochondrial channels), disease models, and clinical trial outcomes. Use tables to compare IC50 values across studies and figures for signaling pathways. Critically evaluate biases (e.g., publication bias) using GRADE criteria .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.